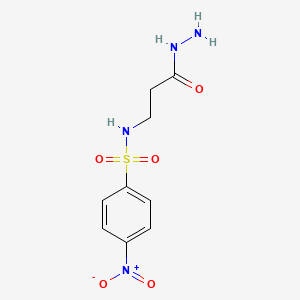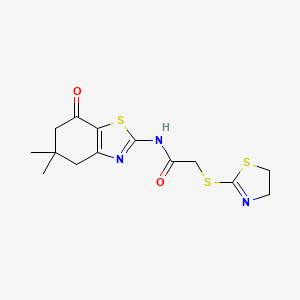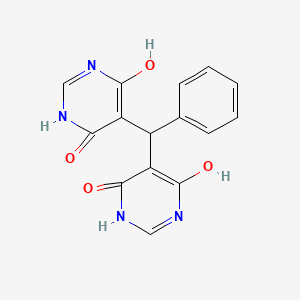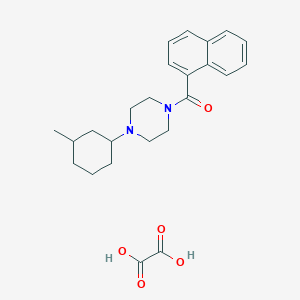
2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DAPC and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of DAPC is not fully understood. However, studies have suggested that DAPC may exert its biological activity by inhibiting the growth of cancer cells through the induction of apoptosis, a process that leads to programmed cell death. DAPC may also inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
DAPC has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DAPC can induce apoptosis and inhibit the proliferation of cancer cells. DAPC has also been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. In addition, DAPC has been shown to induce the production of reactive oxygen species, which may contribute to its biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
DAPC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DAPC is also stable under various conditions, making it suitable for use in different experimental settings. However, DAPC has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of DAPC. One area of research is the development of new synthetic methods for DAPC and its derivatives. Another area of research is the investigation of the biological activity of DAPC in different cell lines and animal models. Additionally, the development of new applications for DAPC, such as in the field of nanotechnology, is an area of potential future research.
Synthesemethoden
DAPC has been synthesized using various methods, including the one-pot multicomponent reaction, Suzuki coupling, and the Sonogashira coupling reaction. The one-pot multicomponent reaction involves the reaction of 2,5-dimethoxybenzaldehyde, malononitrile, and 2-amino-4,5-dimethoxybenzene in the presence of a catalyst such as piperidine. The Suzuki coupling reaction involves the reaction of 2,5-dimethoxyboronic acid and 2-amino-4,5-dimethoxybenzene in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of 2,5-dimethoxyiodobenzene and 2-amino-4,5-dimethoxybenzene in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
DAPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, DAPC has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, DAPC has been used as a fluorescent probe for the detection of metal ions. In organic synthesis, DAPC has been used as a building block for the synthesis of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-22-11-4-6-15(23-2)13(8-11)17-12-5-3-10(20)7-16(12)24-18(21)14(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOORDFCFRMVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5176669.png)
![1-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5176682.png)
![2-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5176690.png)


![[1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)
![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5176737.png)

![4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5176758.png)
![N-(4-chlorophenyl)-N'-{2-[(5-nitro-2-pyridinyl)amino]ethyl}thiourea](/img/structure/B5176765.png)

![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)
![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)
